6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate
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Overview
Description
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate is a chemical compound with a unique structure that combines a pyridine ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate typically involves the reaction of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine with 4-isopropoxybenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution of the ester group can produce amides or alcohols.
Scientific Research Applications
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their catalytic activity. Additionally, the compound may interact with cellular components, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(propan-2-yloxy)benzoate has a unique isopropoxy group attached to the benzoate ester. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-9(2)23-12-6-4-11(5-7-12)16(20)24-13-8-10(3)17-15(19)14(13)18(21)22/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRLRISXFSTYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677406 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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